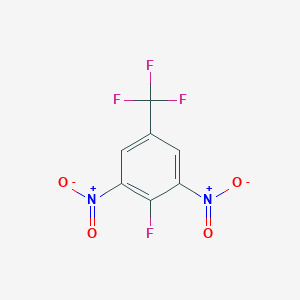

3,5-Dinitro-4-fluorobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHWZCIXUHFQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371858 | |

| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-76-0 | |

| Record name | 4-Fluoro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 393-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dinitro-4-fluorobenzotrifluoride

Introduction: Strategic Importance of a Fluorinated Building Block

3,5-Dinitro-4-fluorobenzotrifluoride, systematically named 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene, is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance stems from the unique combination of substituents on the benzene ring: two powerful electron-withdrawing nitro groups, a trifluoromethyl group, and a fluorine atom. This arrangement renders the molecule an important intermediate for the synthesis of various complex chemical entities. The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution, providing a versatile platform for the introduction of diverse functionalities. This guide offers a comprehensive overview of the synthesis and detailed characterization of this valuable chemical intermediate.

Synthetic Approach: Electrophilic Nitration of 4-Fluorobenzotrifluoride

The most direct and industrially scalable synthesis of this compound involves the dinitration of the readily available starting material, 4-fluorobenzotrifluoride. The trifluoromethyl group and the fluorine atom are deactivating substituents, making the aromatic ring less susceptible to electrophilic attack. However, the use of a potent nitrating agent and elevated temperatures can overcome this reduced reactivity to achieve the desired dinitration.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The first nitration is directed by the existing substituents, leading to the formation of 4-fluoro-3-nitrobenzotrifluoride. The introduction of the first nitro group further deactivates the ring, making the second nitration even more challenging. Consequently, forcing conditions, such as the use of fuming nitric acid and oleum (sulfuric acid with dissolved sulfur trioxide) at high temperatures, are often necessary to drive the reaction to completion.

A similar process is employed for the dinitration of 4-chlorobenzotrifluoride to produce 4-chloro-3,5-dinitrobenzotrifluoride, a key intermediate in the synthesis of herbicides.[1][2] The conditions described in these patented processes, involving a mixture of nitric acid and sulfuric acid at temperatures ranging from 70°C to 125°C, provide a solid foundation for the synthesis of the fluoro analogue.[1]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure adapted from established methods for the dinitration of halogenated benzotrifluorides.[1][2][3]

Materials:

-

4-Fluorobenzotrifluoride

-

Fuming Nitric Acid (90%)

-

Oleum (20-30% SO₃)

-

Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, carefully add a mixture of fuming nitric acid and oleum to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Substrate: Slowly add 4-fluorobenzotrifluoride to the chilled nitrating mixture dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-110°C. Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene | |

| CAS Number | 393-76-0 | [4] |

| Molecular Formula | C₇H₂F₄N₂O₄ | [4] |

| Molecular Weight | 254.09 g/mol | [4] |

| Appearance | Expected to be a yellow crystalline solid | [5] |

Spectroscopic Data (Predicted)

Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

The ¹H NMR spectrum is expected to be simple, showing a single peak for the two equivalent aromatic protons. The strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group will significantly deshield these protons, shifting their resonance to a high chemical shift value, likely in the range of 8.5 - 9.0 ppm. The peak will likely appear as a singlet, or a very finely split multiplet due to coupling with the fluorine atoms.

The ¹³C NMR spectrum will provide more detailed structural information. The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitro groups will be significantly deshielded. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show two distinct resonances: one for the trifluoromethyl group and another for the single fluorine atom on the aromatic ring. The chemical shift of the trifluoromethyl group is typically observed around -60 to -65 ppm. The chemical shift of the aromatic fluorine will be influenced by the ortho nitro groups.

The IR spectrum will be dominated by the characteristic vibrational frequencies of the nitro groups. Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[6][7][8][9]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550 - 1475 |

| Symmetric NO₂ Stretch | 1360 - 1290 |

| C-F Stretch | 1350 - 1100 |

| C-H Aromatic Stretch | > 3000 |

The mass spectrum, likely obtained by electron ionization (EI), will show a prominent molecular ion peak (M⁺) at m/z 254. The fragmentation pattern is expected to involve the loss of nitro groups (NO₂) and potentially the trifluoromethyl group (CF₃). The presence of fluorine can be further confirmed by high-resolution mass spectrometry, which allows for the determination of the exact mass and elemental composition.[10][11][12]

Sources

- 1. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 2. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]

- 3. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 4. This compound | CAS#:393-76-0 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to 3,5-Dinitro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dinitro-4-fluorobenzotrifluoride. This document is crafted to serve as an essential resource for researchers and professionals engaged in drug discovery and development. The unique molecular architecture of this compound, characterized by the convergence of a trifluoromethyl group, two nitro functionalities, and a reactive fluorine atom on a benzene ring, presents a compelling scaffold for the synthesis of novel chemical entities. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its properties and reactivity, thereby empowering scientists to strategically leverage this versatile building block in their research endeavors.

Section 1: Core Molecular Attributes

This compound is a highly functionalized aromatic compound with the chemical formula C₇H₂F₄N₂O₄. Its structure is primed for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its handling requirements.

| Property | Value | Source |

| CAS Number | 393-76-0 | [1][2] |

| Molecular Formula | C₇H₂F₄N₂O₄ | [1] |

| Molecular Weight | 254.10 g/mol | [1] |

| Boiling Point | 262.7 °C at 760 mmHg | [1] |

| Density | 1.684 g/cm³ | [1] |

| Flash Point | 112.7 °C | [1] |

| Melting Point | Not explicitly available. The related compound, 4-Chloro-3,5-dinitrobenzotrifluoride, has a melting point of 50-55 °C. The analogous 3,5-Dinitrobenzotrifluoride melts at 47-51 °C.[3] | |

| Solubility | Insoluble in water.[4] Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane based on the properties of similar compounds. |

Expert Insight: The high boiling point and density are indicative of strong intermolecular forces, likely influenced by the polar nitro groups and the trifluoromethyl moiety. The lack of a definitive melting point in readily available literature suggests that this compound may be less common than its chlorinated analog. Researchers should exercise caution when extrapolating physical properties from similar structures and are encouraged to determine the melting point experimentally.

Section 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a building block.

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method for the preparation of dinitrobenzotrifluoride compounds involves the nitration of a corresponding benzotrifluoride precursor.[5] A plausible synthetic route would be the dinitration of 4-fluorobenzotrifluoride.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Preparation of the Nitrating Mixture: Carefully add a stoichiometric excess of fuming nitric acid to chilled concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer. Maintain the temperature below 10 °C.

-

Nitration Reaction: Slowly add 4-fluorobenzotrifluoride to the nitrating mixture while vigorously stirring and maintaining the temperature between 20-30 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Authoritative Grounding: The nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid is a well-established and fundamental reaction in organic chemistry. The conditions presented here are based on general procedures for similar dinitration reactions.[6]

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The chemical behavior of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAг). The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group. This electron deficiency activates the fluorine atom, making it an excellent leaving group in the presence of a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Expert Insight: The fluorine atom at the 4-position is particularly activated due to the ortho and para positioning of the electron-withdrawing nitro and trifluoromethyl groups, respectively. This regioselectivity makes this compound a predictable and reliable substrate for introducing a wide range of nucleophiles, including amines, alcohols, and thiols. Studies on the analogous 4-chloro-3,5-dinitrobenzotrifluoride have shown its utility in reactions with various nucleophiles.[7][8]

Section 3: Applications in Drug Discovery and Development

The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[9][10][11][12] this compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.

Role as a Versatile Building Block:

-

Scaffold for Bioactive Molecules: The dinitrophenyl moiety is a known pharmacophore in various therapeutic areas. By displacing the fluorine atom, a diverse library of compounds can be generated for high-throughput screening.

-

Introduction of the Trifluoromethyl Group: The CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its introduction can modulate the pKa of nearby functional groups and enhance lipophilicity, which can improve cell membrane permeability.[11]

-

Synthesis of Heterocyclic Compounds: The reactivity of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

Illustrative Synthetic Application:

The reaction with a primary or secondary amine (a common nucleophile in drug synthesis) would yield a substituted N-aryl derivative, a scaffold present in numerous bioactive compounds.

Caption: Synthesis of N-aryl derivatives from this compound.

Section 4: Analytical Characterization (Predictive)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple, showing a single singlet in the aromatic region (likely δ 8.5-9.0 ppm) corresponding to the two equivalent aromatic protons.

-

¹³C NMR: The spectrum will be more complex, with distinct signals for each carbon atom. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to the nitro groups will be significantly deshielded.

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds.[13] The spectrum is expected to show two signals: a singlet for the trifluoromethyl group (typically around -60 to -65 ppm relative to CFCl₃) and a multiplet for the single fluorine atom on the aromatic ring, which will be coupled to the adjacent protons.

Self-Validating System for Characterization: A combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, would provide a self-validating system for confirming the identity and purity of synthesized this compound.

Section 5: Safety and Handling

Given the presence of nitro groups, this compound should be handled with care, assuming it to be a potentially energetic and toxic compound. Safety data for the related compound 3,5-Dinitrobenzotrifluoride indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[14][15]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its highly activated aromatic system, coupled with the presence of a trifluoromethyl group, offers a versatile platform for the synthesis of novel and complex molecules. While some of its physicochemical properties and spectral data are not yet fully documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related compounds. It is our hope that this in-depth analysis will inspire and facilitate further research into the applications of this promising building block, ultimately contributing to the advancement of medicinal chemistry.

References

- Chi, C.-S., et al. (1988). Studies on fluorine-containing heterocyclic compounds. 3. Reactions of 3,5-dinitro-2-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles. Journal of Fluorine Chemistry, 38(3), 327–334.

-

Chemsrc. This compound | CAS#:393-76-0. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Fier, P. S., & Hartwig, J. F. (2013). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society, 135(27), 10149-10152.

- Google Patents. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.

- Al-Howsaway, H. O. M., et al. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(1), 53-56.

- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

- Liang, T., et al. (2013). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 67, 334-347.

- Shah, P., & Westwell, A. D. (2007). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

-

PubMed Central (PMC). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

Sources

- 1. This compound | CAS#:393-76-0 | Chemsrc [chemsrc.com]

- 2. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]

- 3. 3,5-Dinitrobenzotrifluoride CAS#: 401-99-0 [m.chemicalbook.com]

- 4. 3-Nitro-4-Fluorobenzotrifluoride(367-86-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sci-Hub. Studies on fluorine-containing heterocyclic compounds. 3. Reactions of 3,5-dinitro-2-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles / Journal of Fluorine Chemistry, 1988 [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. ajrconline.org [ajrconline.org]

- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biophysics.org [biophysics.org]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

The Organic Chemist's Companion to a Versatile Fluorinated Building Block: 3,5-Dinitro-4-fluorobenzotrifluoride

A Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of Fluorinated Aromatics in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of innovation. These modifications can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3,5-Dinitro-4-fluorobenzotrifluoride (CAS Number: 393-76-0) stands out as a particularly valuable building block for organic chemists. Its trifluoromethyl group and two nitro groups create a highly electron-deficient aromatic ring, priming it for a range of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 393-76-0 | [1] |

| Molecular Formula | C₇H₂F₄N₂O₄ | [1] |

| Molecular Weight | 254.10 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Density | 1.684 g/cm³ | [1] |

| Boiling Point | 262.7 °C at 760 mmHg | [1] |

| Flash Point | 112.7 °C | [1] |

| LogP | 3.707 | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two aromatic protons. For the related compound 3,5-Dinitrobenzonitrile, the aromatic protons appear as a singlet.[3]

-

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. For similar fluorinated and nitrated benzotrifluorides, distinct signals for the trifluoromethyl carbon and the aromatic carbons are expected.[4][5][6]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. A single resonance for the fluorine atom on the aromatic ring and another for the trifluoromethyl group are anticipated. The chemical shift of the CF₃ group in similar compounds is often found in the range of -60 to -65 ppm.[7][8][9][10][11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and fluorine atoms.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), C-F stretching vibrations, and C-NO₂ stretching vibrations.

Synthesis and Purification

The primary route to this compound is through the nitration of a suitable benzotrifluoride precursor.

Synthetic Pathway: Nitration of 4-Fluorobenzotrifluoride

A common laboratory-scale synthesis involves the nitration of 4-fluorobenzotrifluoride using a mixture of fuming nitric acid and sulfuric acid. The strong electron-withdrawing effect of the trifluoromethyl group directs the incoming nitro groups to the meta positions.

Sources

- 1. This compound | CAS#:393-76-0 | Chemsrc [chemsrc.com]

- 2. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dinitrobenzonitrile(4110-35-4) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Fluorobenzotrifluoride(402-44-8) 13C NMR [m.chemicalbook.com]

- 6. 3-Fluorobenzotrifluoride(401-80-9) 13C NMR spectrum [chemicalbook.com]

- 7. learning.sepscience.com [learning.sepscience.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 3,5-Dinitrobenzotrifluoride [webbook.nist.gov]

- 13. Benzene, 1-fluoro-2,4-dinitro- [webbook.nist.gov]

Unlocking Synthetic Pathways: The Pronounced Reactivity of the Fluorine Atom in 3,5-Dinitro-4-fluorobenzotrifluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-4-fluorobenzotrifluoride is a cornerstone electrophile in modern organic synthesis, prized for the exceptional reactivity of its fluorine atom. This technical guide delves into the fundamental principles governing this reactivity, dissecting the molecule's unique electronic architecture. We will explore the synergistic interplay of its powerful electron-withdrawing substituents—two nitro groups and a trifluoromethyl group—which profoundly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This document provides a mechanistic framework, explains the counterintuitive role of fluorine as an excellent leaving group in this context, and offers practical, field-proven insights for leveraging this reagent in complex molecular design, particularly within pharmaceutical and agrochemical research.

The Molecular Architecture: A Study in Electronic Deficiency

The remarkable reactivity of this compound is not accidental; it is a direct consequence of its meticulously arranged molecular structure. The benzene ring is substituted with three of the most potent electron-withdrawing groups (EWGs) in a chemist's toolkit: two nitro (-NO₂) groups and a trifluoromethyl (-CF₃) group.[1]

These groups work in concert to drastically reduce the electron density of the aromatic ring, transforming it from a typically nucleophilic entity into a highly electrophilic substrate susceptible to attack by nucleophiles.[2]

-

Inductive and Resonance Effects:

-

Trifluoromethyl Group (-CF₃): Positioned at C1, this group exerts a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms, pulling electron density away from the ring through the sigma bond framework.

-

Nitro Groups (-NO₂): Located at C3 and C5 (ortho and para to the fluorine leaving group), these groups withdraw electron density through both a strong inductive effect (-I) and a powerful resonance effect (-M). Their planar structure allows for effective delocalization of the ring's pi-electrons.

-

This synergistic combination creates a profoundly electron-poor aromatic system, with the carbon atom bonded to the fluorine (C4) being particularly electrophilic and primed for nucleophilic attack.

The SNAr Mechanism: A Framework for Reactivity

The displacement of the fluorine atom on this compound proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process, which is fundamentally different from the SN1 and SN2 reactions encountered in aliphatic chemistry.[3]

The Core SNAr Pathway:

-

Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][4]

-

Elimination and Aromatization: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. This step is typically fast.[2]

The key to the SNAr reaction is the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy for the rate-determining first step, and the faster the reaction proceeds.[4]

Caption: General workflow of the two-step SNAr mechanism.

Deconstructing Reactivity: Why This Molecule Excels in SNAr

The Decisive Role of the Electron-Withdrawing Groups

The presence of the two nitro groups and the trifluoromethyl group is paramount. Their placement relative to the fluorine atom is strategically perfect for stabilizing the negatively charged Meisenheimer complex.[3] When the nucleophile attacks the C4 position, the resulting negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups.[2][3]

This extensive delocalization distributes the negative charge over several atoms, significantly stabilizing the intermediate and thereby lowering the energy barrier for its formation.

Caption: Stabilization of the Meisenheimer complex via resonance.

The Fluorine Advantage: An Exceptional Leaving Group

While the strength of the C-F bond is high, fluorine's role in SNAr reactions is counterintuitive but critical. In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[4] Fluorine's intense electronegativity makes the ipso-carbon it is attached to extremely electron-poor and thus highly susceptible to nucleophilic attack. This polarization dramatically accelerates the slow, rate-determining first step of the reaction.

Therefore, for SNAr reactions on activated aromatic systems, the typical halide reactivity order is: F >> Cl > Br > I

This is the reverse of the trend seen in SN1/SN2 reactions and underscores the unique mechanistic demands of the SNAr pathway.

Experimental Protocol: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline Derivatives

This protocol is a representative example of the high reactivity of this compound, adapted from established methodologies.[5] It demonstrates the displacement of the fluorine atom by an aniline nucleophile under remarkably mild conditions.

Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound (or the chloro-analogue) in a suitable volume of methanol (e.g., 20 mL per 1.8 mmol of substrate).[5]

-

Addition of Nucleophile: Add 1.4 equivalents of the desired substituted aniline to the stirring solution.

-

Reaction: Stir the mixture at room temperature. The high activation of the substrate means that heating is often unnecessary. Reaction progress can be monitored by TLC, but precipitation of the product is a common visual cue. Typical reaction times are in the range of 30-60 minutes.[5]

-

Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the solid with a small amount of cold methanol-water to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization if necessary.

Causality and Self-Validation

-

Choice of Solvent: Methanol is a polar solvent that can effectively solvate the ionic Meisenheimer intermediate, but its nucleophilicity is far lower than the aniline, preventing competitive side reactions.

-

Mild Conditions: The ability to run this reaction at room temperature is a direct testament to the extreme electrophilicity of the benzotrifluoride substrate. This serves as an internal validation of the molecule's designed reactivity.

-

Trustworthiness: The reaction is typically high-yielding and clean, with the product often precipitating directly from the reaction mixture, simplifying purification and confirming the efficiency of the fluorine displacement. The formation of a new C-N bond can be confirmed using standard analytical techniques like NMR and IR spectroscopy.[5]

Quantitative Data Summary

The following table summarizes the key attributes of the reaction, emphasizing the factors that make it a robust synthetic tool.

| Parameter | Value / Observation | Rationale & Significance |

| Substrate | This compound | Highly activated due to three potent EWGs. |

| Nucleophile | Primary/Secondary Amines, Alkoxides, Thiolates | A broad range of nucleophiles can be used. |

| Temperature | Typically Room Temperature | Demonstrates the exceptionally high reactivity of the substrate.[5] |

| Reaction Time | 30 - 60 minutes | Rapid kinetics are driven by the stable Meisenheimer complex. |

| Yields | Generally High | Efficient conversion with minimal side products. |

Conclusion

The fluorine atom in this compound exhibits pronounced reactivity due to a confluence of precisely controlled electronic factors. The powerful, synergistic electron-withdrawing capabilities of the two nitro groups and the trifluoromethyl group render the aromatic ring highly electrophilic. This electronic landscape not only facilitates the initial nucleophilic attack—the rate-determining step of the SNAr mechanism—but also provides extensive resonance stabilization for the critical Meisenheimer intermediate. This molecule is a prime example of rational chemical design, offering researchers a powerful and versatile tool for constructing complex molecular architectures under mild and efficient conditions, thereby accelerating innovation in drug development and materials science.

References

- Vertex AI Search. (n.d.).

- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.

- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. (n.d.).

- ResearchGate. (n.d.). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. | Request PDF.

- Chemistry Stack Exchange. (2019).

- Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- NIH. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809.

- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- Sigma-Aldrich. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride 98 393-75-9.

Sources

- 1. innospk.com [innospk.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-氯-3,5-二硝基三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of 3,5-Dinitro-4-fluorobenzotrifluoride in Organic Solvents

Abstract: 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-76-0) is a highly functionalized aromatic compound utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. The efficiency of its use in synthetic protocols—including reaction kinetics, purification, and formulation—is intrinsically linked to its solubility in various organic media. Despite its importance, specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework for predicting its solubility based on molecular structure analysis. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility profile, empowering scientists to generate reliable data in their own laboratory settings.

Introduction to this compound

This compound is a specialized chemical intermediate characterized by a benzene ring substituted with two electron-withdrawing nitro groups, a highly electronegative fluorine atom, and a lipophilic trifluoromethyl group. Its molecular structure, C₇H₂F₄N₂O₄, makes it a valuable building block for creating molecules with enhanced properties such as increased metabolic stability or specific biological activity.[1] The utility of related dinitrobenzotrifluoride compounds as precursors in the production of herbicides and pharmaceuticals underscores the importance of understanding their fundamental physical properties.[1][2] A critical, yet often overlooked, parameter is solubility, which dictates the choice of solvents for chemical reactions, crystallization, and chromatographic purification.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound is complex, featuring both polar and nonpolar characteristics that will govern its interactions with different solvents.

Molecular Structure and Polarity Analysis

To predict the solubility of this compound, we must consider the contribution of each functional group:

-

Benzene Ring: The core aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents like toluene and hexane.

-

Trifluoromethyl Group (-CF₃): This group is strongly lipophilic and electron-withdrawing, contributing to solubility in nonpolar and moderately polar solvents. It does not participate in hydrogen bonding.

-

Nitro Groups (-NO₂): The two nitro groups are highly polar and are strong hydrogen bond acceptors. Their presence significantly increases the polarity of the molecule and will promote solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and, to a lesser extent, polar protic solvents.

-

Fluorine Atom (-F): As a highly electronegative atom, it adds to the overall polarity of the molecule but is a weak hydrogen bond acceptor.

The combination of a large nonpolar core with multiple highly polar functional groups suggests that the compound will exhibit limited solubility in purely nonpolar solvents (like hexane) and also in highly polar protic solvents (like water), where it cannot overcome the solvent's strong hydrogen-bonding network. Its optimal solubility is therefore predicted to be in polar aprotic solvents that can engage in dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonded network.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be hypothesized. This provides a strategic starting point for solvent selection in experimental work.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The high polarity from the two nitro groups and fluorine atom outweighs the lipophilicity of the benzene ring and -CF₃ group. |

| Toluene | Nonpolar (Aromatic) | Moderate | Pi-pi stacking interactions between the aromatic rings of toluene and the solute may enhance solubility compared to aliphatic nonpolar solvents. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM has a significant dipole moment that can interact with the polar groups of the solute. |

| Diethyl Ether | Polar Aprotic | Moderate | The ether can act as a hydrogen bond acceptor for potential interactions, though its overall polarity is lower than other aprotics. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality provides a good balance of polarity to interact with the nitro groups without being overly polar. |

| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions with the solute's nitro groups. |

| Acetonitrile | Polar Aprotic | Moderate to High | Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |

| Methanol | Polar Protic | Low to Moderate | The strong hydrogen-bonding network of methanol may be only partially disrupted by the solute, limiting solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | As a powerful, highly polar aprotic solvent, DMSO is expected to effectively solvate the molecule. |

Standard Protocol for Experimental Solubility Determination

Given the absence of published quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely recognized technique for determining the solubility of a solid compound in a solvent.[4]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, Gravimetric analysis).

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a glass vial (e.g., add 50 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[4]

-

Phase Separation: After equilibration, let the vials stand in the incubator without agitation for at least 1-2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter during sampling.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed vial for gravimetric analysis or into a volumetric flask for analysis by chromatography.

-

Quantification (HPLC-UV Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.

-

Inject the standards and the filtered, diluted sample into an HPLC system equipped with a UV detector.

-

The peak area of the analyte in the sample is compared against the calibration curve to determine its concentration.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.

-

Once all solvent is removed, re-weigh the vial containing the solid residue. The difference in mass corresponds to the amount of dissolved solute.

-

Data Analysis and Calculation

For HPLC-UV:

-

Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

For Gravimetric Analysis:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of solvent evaporated (L))

Conclusion

While specific quantitative data for the solubility of this compound remains elusive in current literature, a systematic analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is hypothesized to be most soluble in polar aprotic solvents like acetone, ethyl acetate, and DMSO. This guide provides the necessary theoretical foundation and a detailed, practical protocol to enable researchers to experimentally determine the precise solubility of this important synthetic intermediate. The generation of such data is a critical step in optimizing chemical processes, ensuring reproducibility, and accelerating the development of novel pharmaceuticals and agrochemicals.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-fluoro-3-nitro- (CAS 364-76-1).

- Gesher. (n.d.). Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications.

- CymitQuimica. (n.d.). CAS 364-76-1: 4-Fluoro-3-nitroaniline.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Google Patents. (n.d.). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.

Sources

An In-depth Technical Guide to 3,5-Dinitro-4-fluorobenzotrifluoride: A Key Building Block for Pharmaceutical and Agrochemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzotrifluorides

In the landscape of modern medicinal and agrochemical research, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, 3,5-Dinitro-4-fluorobenzotrifluoride stands out as a highly versatile intermediate. Its unique electronic and steric characteristics, conferred by the presence of two nitro groups, a fluorine atom, and a trifluoromethyl group on the benzene ring, make it a valuable precursor for the synthesis of complex bioactive molecules.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, synthesis, and critical applications in drug discovery and development.

Chemical Identity and Properties

Chemical Name: 2-fluoro-1,3-dinitro-5-(trifluoromethyl)benzene Synonyms: this compound, 4-fluoro-3,5-dinitrobenzotrifluoride CAS Number: 393-76-0 Molecular Formula: C₇H₂F₄N₂O₄ Molecular Weight: 254.10 g/mol

The structure of this compound is characterized by a benzene ring substituted with a trifluoromethyl group and two nitro groups, which are strongly electron-withdrawing. This electronic profile, combined with the presence of a labile fluorine atom, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5][6]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Solid | [7] |

| Molecular Weight | 254.10 g/mol | [7][8] |

| Molecular Formula | C₇H₂F₄N₂O₄ | [7][8] |

| Boiling Point | 262.7 °C at 760 mmHg | [8] |

| Density | 1.684 g/cm³ | [8] |

| Flash Point | 112.7 °C | [8] |

Commercial Availability

This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. The availability in terms of quantity and purity can vary among suppliers. Researchers are advised to contact the suppliers directly for the most current information.

| Supplier | Location | Notes |

| Santa Cruz Biotechnology | Dallas, TX, USA | Offers the compound for biochemical research.[7] |

| Chemsrc | Hangzhou, China | Provides product details including physical properties.[8] |

| Jilin Haofei Import & Export | Jilin, China | Lists the product with its CAS number. |

Synthesis of this compound: A Methodological Overview

For instance, the synthesis of related dinitrobenzotrifluoride compounds has been achieved by reacting a benzotrifluoride with a mixture of oleum (fuming sulfuric acid) and an alkali metal nitrate.[9] The reaction temperature and duration are critical parameters that need to be carefully controlled to achieve the desired dinitration and avoid the formation of unwanted byproducts.[9]

A plausible synthetic route starting from a suitable fluorobenzotrifluoride precursor is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Core Application in Drug Discovery: A Versatile Scaffold for Bioactive Molecules

The primary utility of this compound in drug discovery lies in its role as a versatile building block for constructing more complex molecular architectures.[2] The electron-deficient nature of the aromatic ring, coupled with the presence of a good leaving group (the fluorine atom), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in bioactive molecules.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups.[5]

-

Elimination of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Applications in the Synthesis of Bioactive Compounds

While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, dinitroaniline derivatives are known to possess herbicidal and antimicrobial properties. Furthermore, the dinitrobenzamide scaffold has been explored for the development of antimycobacterial agents.[10]

The strategic use of fluorinated building blocks like this compound allows medicinal chemists to fine-tune the properties of lead compounds to enhance their efficacy and safety profiles. The trifluoromethyl group can improve metabolic stability and cell membrane permeability, while the strategic placement of other functional groups introduced via SNAr can optimize interactions with biological targets.[1][2]

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution Reaction

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction using a compound structurally similar to this compound, which can be adapted by researchers. This protocol is based on the reaction of 2-Fluoro-5-nitrobenzene-1,4-diamine with a primary amine.[9]

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Base (e.g., triethylamine or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the nucleophile (1.1-1.5 equivalents) to the solution.

-

Add the base (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This technical guide has provided an in-depth overview of its chemical properties, commercial availability, synthesis, and key applications, offering a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 2-Fluoro. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. BenchChem.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

Chemsrc. (2025). This compound | CAS#:393-76-0. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

- Google Patents. (n.d.). The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis-.

-

National Center for Biotechnology Information. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

MDPI. (2020). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

-

MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CAS#:393-76-0 | Chemsrc [chemsrc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Dinitro-4-fluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the reactive sites of 3,5-Dinitro-4-fluorobenzotrifluoride (CAS No. 393-75-9), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will dissect the molecule's electronic architecture to elucidate the fundamental principles governing its reactivity. The core focus will be on the pronounced electrophilic character of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). This guide will detail the mechanistic underpinnings of this reactivity, provide field-proven experimental protocols for its application, and discuss the negligible nucleophilic potential of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Introduction: The Molecular Architecture and Synthetic Utility

This compound is a specialized chemical compound whose synthetic importance is derived directly from its unique molecular structure.[2] The benzene ring is substituted with three exceptionally potent electron-withdrawing groups: two nitro groups (-NO2) and a trifluoromethyl group (-CF3). This strategic arrangement creates a molecule with a highly electron-deficient aromatic system, predisposing it to specific and predictable chemical transformations.

The trifluoromethyl group imparts unique properties such as enhanced lipophilicity and metabolic stability to derivative molecules, making it an invaluable synthon for medicinal chemistry.[2] Similarly, the nitro functionalities are frequently critical for biological activity in active pharmaceutical ingredients (APIs).[2][3] Understanding the precise location and nature of the electrophilic and nucleophilic sites on this molecule is paramount for its effective utilization in complex synthetic pathways.

Analysis of Electronic Effects and Site Identification

The reactivity of this compound is dominated by the cumulative electron-withdrawing power of its substituents. Both the nitro and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it towards nucleophilic attack.[4]

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms in the -CF3 group and the oxygen atoms in the -NO2 groups exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.

-

Resonance Effect (-R): The two nitro groups, positioned ortho and para to the fluorine atom, are powerful resonance-withdrawing groups. They delocalize the electron density from the ring onto the oxygen atoms, further exacerbating the ring's electron deficiency.

The Primary Electrophilic Site

The confluence of these powerful electron-withdrawing effects creates a profound electron deficiency (δ+) on the aromatic ring. This effect is most pronounced at the carbon atoms bearing the substituents. The carbon atom at position C-4, bonded to the fluorine atom, is the primary electrophilic site . Fluorine is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is highly activated. The attack of a nucleophile at this position initiates the most favorable and synthetically useful reaction pathway for this molecule.

Nucleophilic Sites: A Case of Diminished Reactivity

While the oxygen atoms of the nitro groups and the fluorine atom possess lone pairs of electrons, their nucleophilicity is severely attenuated. The strong electron-withdrawing nature of the trifluoromethyl group and the dinitrated ring system effectively sequesters these lone pairs, making them very poor electron donors. For all practical synthetic purposes, This compound is considered a non-nucleophilic molecule . Its chemistry is almost exclusively defined by its electrophilic character.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is its participation in SNAr reactions. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the stability of the intermediate formed.[5]

Mechanism of Action

The SNAr mechanism involves a two-step process:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the primary electrophilic carbon (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex . The negative charge of this intermediate is effectively delocalized by the two nitro groups, which is the key stabilizing factor for the transition state.[6]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion (F-), which is a competent leaving group in this context.

The rate of reaction is dependent on the stability of the Meisenheimer intermediate.[6] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and accelerating the reaction.[6][7]

Caption: Generalized workflow for the SNAr reaction.

Experimental Validation: Protocols and Data

The predictable reactivity of this compound makes it a reliable substrate for SNAr reactions with a variety of nucleophiles. Studies on the analogous 4-chloro-3,5-dinitrobenzotrifluoride have demonstrated that reactions with aniline derivatives proceed readily, following second-order kinetics.[5] This supports an addition-elimination mechanism where bond formation to the nucleophile is the rate-limiting step.[5]

General Protocol for SNAr with an Amine Nucleophile

This protocol is adapted from methodologies used for similar activated aromatic halides.[5]

Objective: To synthesize an N-substituted-2,6-dinitro-4-trifluoromethylaniline derivative.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine)

-

Solvent (e.g., Methanol, DMF, Acetonitrile)

-

Base (optional, e.g., K2CO3, Et3N)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Nucleophile Addition: Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. If the nucleophile is an amine salt, add 2.0 equivalents of a non-nucleophilic base like triethylamine.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and accompanied by a color change. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30-60 minutes.[5]

-

Workup: Once the starting material is consumed, the product often precipitates from the solution. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The crude product is washed, dried, and can be further purified by crystallization to yield the final product.

-

Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, FT-IR, and HRMS.

Reactivity Data with Various Nucleophiles

The table below summarizes the expected reactivity with common classes of nucleophiles.

| Nucleophile Class | Example | Typical Conditions | Expected Outcome |

| Amines (Primary/Secondary) | Aniline, Morpholine | Methanol, Room Temp | High yield of N-arylated product.[5] |

| Alkoxides | Sodium Methoxide | Methanol, 0°C to RT | Rapid formation of the corresponding aryl ether. |

| Thiols | Thiophenol | DMF, K2CO3, RT | Efficient formation of the thioether linkage. |

| Azides | Sodium Azide | Acetone/Water, RT | Synthesis of the corresponding aryl azide. |

Applications in Drug Development and Agrochemicals

The ability to readily form stable carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes this compound a cornerstone intermediate.[3]

-

Pharmaceuticals: It is instrumental in synthesizing APIs where the dinitro-trifluoromethyl-phenyl moiety is a key pharmacophore.[3]

-

Agrochemicals: This compound is a precursor in the synthesis of herbicides and pesticides. For instance, the related compound 4-chloro-3,5-dinitrobenzotrifluoride is an intermediate in the production of the herbicide Trifluralin.[1]

Caption: Synthetic pathways from the core molecule.

Conclusion

This compound is a powerfully electrophilic aromatic compound with a well-defined and highly predictable reactivity profile. Its utility is centered on the SNAr reaction at the C-4 position, driven by the strong electron-withdrawing effects of its three substituents. This guide has provided a detailed theoretical framework and practical experimental guidance to empower scientists in leveraging this key intermediate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

- Vertex AI Search. (n.d.).

- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Essential Role of 2,4-Dichloro-3,5-dinitrobenzotrifluoride. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved January 14, 2026, from [Link]

- Royal Society of Chemistry. (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering.

-

Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Retrieved January 14, 2026, from [Link]

- Journal of Fluorine Chemistry. (n.d.). Studies on fluorine-containing heterocyclic compounds. 3. Reactions of 3,5-dinitro-2-chlorobenzotrifluoride and 3,5-dinitro-4-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles.

-

PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved January 14, 2026, from [Link]

- Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

-

NIST. (n.d.). 3,5-Dinitrobenzotrifluoride. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds.

- MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).

- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

- YouTube. (2018). 34.

-

OCED Sourcing. (2026). Understanding the Properties and Synthesis of 3-Fluorobenzotrifluoride. Retrieved January 14, 2026, from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved January 14, 2026, from [Link]

- PubMed. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).

- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.

Sources

- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Harnessing the Power of Nucleophilic Aromatic Substitution with 3,5-Dinitro-4-fluorobenzotrifluoride

Introduction: The Quintessential SNAr Substrate

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This reaction is fundamentally different from the more common electrophilic aromatic substitution, as it involves a nucleophile attacking an electron-poor aromatic system.[1][2] The key to a successful SNAr reaction lies in the electronic activation of the aromatic ring.

This guide focuses on an exceptionally reactive substrate: 3,5-Dinitro-4-fluorobenzotrifluoride . This molecule is purpose-built for SNAr reactions due to its unique electronic architecture. The benzene ring is rendered extremely electron-deficient by the synergistic effect of three powerful electron-withdrawing groups (EWGs): two nitro groups (-NO₂) and a trifluoromethyl group (-CF₃).[3][4][5] These groups, positioned ortho and para to the fluorine atom, are critical for stabilizing the reaction's key intermediate, thereby dramatically accelerating the substitution process.[1][6]

Furthermore, the choice of fluorine as the leaving group is deliberate. While counterintuitive in SN1 and SN2 reactions, fluorine is an excellent leaving group in the context of SNAr. Its high electronegativity strongly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack, which is the rate-determining step of the reaction.[7][8] The combination of extreme electronic activation and an ideal leaving group makes this compound a versatile and indispensable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3][9]

The Addition-Elimination Mechanism: A Stabilized Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[1][2][5] The reaction's efficiency is a direct consequence of the stability of the anionic intermediate formed during this process.

-

Step 1 (Rate-Determining): Nucleophilic Addition & Meisenheimer Complex Formation. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][6] The exceptional reactivity of our substrate stems from the powerful stabilization of this complex. The negative charge is delocalized via resonance onto the oxygen atoms of the ortho and para nitro groups, and is further stabilized inductively by the trifluoromethyl group.[1][6]

-

Step 2 (Fast): Elimination & Aromaticity Restoration. In a rapid subsequent step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[2][7] Because the initial formation of the Meisenheimer complex is the slow, rate-determining step, the C-F bond strength has little impact on the overall reaction rate.[7]

Optimizing Experimental Parameters: The "Why" Behind the Choices

The success of the SNAr reaction depends on the careful selection of several key parameters. The high activation of this compound often allows for milder conditions than typically required for less activated substrates.

| Parameter | Choice & Rationale |

| Nucleophile | Common Classes: Amines (primary, secondary), phenols, thiols, alkoxides.[4][10] Causality: The nucleophilicity of the attacking species is paramount. Anionic nucleophiles (e.g., phenoxides, thiolates) are generally more reactive than their neutral counterparts (phenols, thiols). The high electrophilicity of the substrate allows for successful reactions even with moderately strong nucleophiles. |